Hydrazine cyanurate

Occupational safety Chemical handling Volatility comparison

Researchers requiring anhydrous hydrazine without the explosion and inhalation hazards of liquid N₂H₄ or the sulfur/chlorine contaminants from sulfate and hydrochloride salts use hydrazine cyanurate - a non-volatile crystalline solid (vapor pressure ~8.7×10⁻²⁸ mmHg at 25°C) that can be safely weighed in air. Vacuum thermolysis releases >99.8% pure N₂H₄ on demand. Key differentiators: • DMSO-route synthesis delivers evolved N₂H₄ with only 0.7% H₂O - 14× drier than aqueous-route material, reducing oxygen incorporation in nitride films. • Enables low-temperature (200°C) nitridation of GaAs and sapphire substrates, incompatible with ammonia-based processes (700-1200°C). • Clean nitrogen source for AlN diffusion barriers on Al interconnect sidewalls per US 6,465,350 - no sulfur or chlorine byproducts. Supplied with full batch-specific Certificate of Analysis.

Molecular Formula C3H7N5O3
Molecular Weight 161.12 g/mol
CAS No. 18836-29-8
Cat. No. B103766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine cyanurate
CAS18836-29-8
Molecular FormulaC3H7N5O3
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESC1(=O)NC(=O)NC(=O)N1.NN
InChIInChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2
InChIKeyREWJAYUHYGWDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazine Cyanurate – Technical Baseline for Procurement and Research


Hydrazine cyanurate (HC) is a 1:1 solid-state complex of hydrazine (N₂H₄) and cyanuric acid (C₃H₃N₃O₃), with molecular formula C₃H₇N₅O₃ and molecular weight 161.12 g/mol . The compound is classified as a hydrazinium salt and serves as a stable, non-volatile solid source of hydrazine for applications where the hazards of liquid hydrazine (flammability, explosion risk, high vapor pressure) are unacceptable [1]. Commercially, HC is available at ≥99.0% titration purity and is recognized as a reagent for the preparation of high-purity anhydrous hydrazine . Its principal documented applications span anhydrous hydrazine generation via vacuum thermolysis, low-temperature nitridation of semiconductor substrates, and in-situ hydrazine delivery for thin-film nitride growth [1][2].

Why Substitution with Other Hydrazine Salts Fails


Hydrazine salts and cyanurate complexes are not interchangeable despite sharing the hydrazinium cation or the cyanurate anion. The physical state, thermal decomposition pathway, vapor pressure, and purity of the released hydrazine differ decisively among in-class compounds. Hydrazine cyanurate is a non-volatile crystalline solid (vapor pressure ~8.7 × 10⁻²⁸ mmHg at 25 °C) that releases anhydrous hydrazine of >99.8% purity upon vacuum thermolysis [1][2]. In contrast, hydrazine hydrate (N₂H₄·H₂O) is a flammable liquid with a flash point of 75 °C and a vapor pressure of 5 mmHg at 25 °C, posing substantial inhalation and explosion hazards . Hydrazine sulfate (N₂H₄·H₂SO₄) is a solid but decomposes exothermically at ~254 °C and releases SOₓ byproducts incompatible with semiconductor or nitride synthesis processes . Melamine cyanurate, while sharing the cyanurate backbone, decomposes endothermically at ~350 °C into melamine and cyanuric acid rather than delivering a reactive nitrogen source, making it functionally irrelevant as a hydrazine precursor [3]. These fundamental differences mean that substituting any of these compounds for HC in processes that require a solid, clean-burning hydrazine source will compromise product purity, process safety, or both.

Quantitative Differentiation vs. Closest Analogs


Vapor Pressure Differential vs. Hydrazine Hydrate

Hydrazine cyanurate exhibits a computed vapor pressure of 8.7 × 10⁻²⁸ mmHg at 25 °C, making it effectively non-volatile at ambient conditions [1]. In direct comparison, hydrazine hydrate (the most common laboratory hydrazine source) has a measured vapor pressure of 5 mmHg at 25 °C, a boiling point of 120 °C, and a flash point of 75 °C . The vapor pressure ratio is approximately 5.7 × 10²⁷, meaning that for equal quantities at room temperature, hydrazine hydrate generates over 10²⁷ times more airborne hydrazine vapor than solid HC. This eliminates the risk of flammable vapor accumulation and reduces inhalation exposure during weighing and transfer operations.

Occupational safety Chemical handling Volatility comparison Inhalation exposure risk

Anhydrous Hydrazine Purity via Vacuum Thermolysis

Vacuum thermolysis of hydrazine cyanurate directly yields anhydrous hydrazine with purity exceeding 99.8%, as demonstrated by Nachbaur and Leiseder (1971) [1]. The thermolysis proceeds cleanly without generating corrosive byproducts. By comparison, generating anhydrous hydrazine from hydrazine hydrate requires fractional distillation under inert atmosphere, a process complicated by the hydrazine-water azeotrope (b.p. 120.5 °C, ~58.5 mol% hydrazine) and the explosion hazard of anhydrous hydrazine vapors above 99 °F flash point [2]. Hydrazine sulfate, another solid alternative, decomposes at ~254 °C with potential explosive character and releases sulfur-containing byproducts that contaminate the hydrazine stream . The >99.8% purity delivered by HC thermolysis represents a direct, single-step route to anhydrous hydrazine without distillation infrastructure.

Anhydrous hydrazine synthesis High-purity reagents Vacuum thermolysis Propellant chemistry

DMSO Synthesis Minimizes Evolved Water Content

In the foundational study by Kropewnicki and Kohl (1998), the water content of hydrazine evolved from HC was quantitatively compared between two synthesis routes [1]. When HC was synthesized in water as solvent, the evolved N₂H₄ contained approximately 10% H₂O. Replacing water with dimethylsulfoxide (DMSO) as the synthesis solvent reduced the evolved water content to 0.7%. This 14-fold reduction in water contamination is critical for applications where trace moisture poisons the target reaction (e.g., semiconductor nitridation, metal hydrazide synthesis). No comparable degree of water control is reported for hydrazine sulfate or hydrazine hydrochloride thermolysis, where the counterion decomposition inevitably introduces acid gases.

Hydrazine purity DMSO synthesis Water content minimization Nitride film quality

Low-Temperature GaAs Nitridation vs. Ammonia

Hydrazine cyanurate enables nitridation of GaAs (100) and (111) substrates at 200 °C in a low-pressure chemical vapor deposition reactor, as demonstrated by Kropewnicki and Kohl [1]. X-ray photoelectron spectroscopy (XPS) analysis confirmed the formation of GaN with a GaN-to-Ga₂O₃ peak height ratio of 2.25 in the Ga 3d region, indicating predominant nitride formation [1]. In contrast, conventional ammonia (NH₃) nitridation of Ga₂O₃ or GaAs to GaN requires temperatures in the range of 700–1200 °C, with typical processes operating at 1000–1200 °C [2][3]. The 500–1000 °C reduction in process temperature enabled by HC as a solid hydrazine source is attributable to the higher reactivity of N₂H₄-derived nitrogen species compared to NH₃. This temperature differential is critical for integration with temperature-sensitive substrates and backend-of-line semiconductor processing.

Semiconductor nitridation Gallium nitride Low-temperature processing XPS characterization

Solid Precursor for In-Situ AlN Diffusion Barriers

US Patent 6,465,350 (issued 2002) discloses a method where solid hydrazine cyanurate is heated to generate in-situ hydrazine (N₂H₄), which subsequently reacts with a pre-deposited aluminum layer to form a thin aluminum nitride (AlN) diffusion barrier approximately 100 Å thick [1]. The patent explicitly cites the advantage of providing an AlN thin film with a less hazardous process compared to alternatives such as RF sputtering from Al targets in N₂ ambient or plasma-enhanced chemical vapor deposition (PECVD) using triamino alane and N₂ [1]. The solid HC source enables conformal AlN growth on sidewalls of interconnect lines with better step coverage than sputtered AlN, and the process avoids the >1400 °C temperatures required for direct AlN formation from Al₂O₃ [1]. No other solid hydrazine salt is reported to deliver this combination of clean decomposition (no sulfur, chlorine, or phosphorus residues), low process temperature, and in-situ hydrazine generation for semiconductor-grade nitride films.

Aluminum nitride Diffusion barrier Semiconductor interconnect Solid-source precursor

Validated Application Scenarios


On-Demand Generation of High-Purity Anhydrous Hydrazine

For laboratories requiring small quantities of anhydrous hydrazine for reduction reactions, propellant research, or precursor synthesis, HC provides a single-step vacuum thermolysis route delivering >99.8% pure N₂H₄ [1]. This eliminates the need to store hazardous anhydrous hydrazine liquid (flash point 37 °C, explosion hazard) or to perform fractional distillation of hydrazine hydrate, which requires specialized explosion-proof equipment. The solid HC can be safely weighed in air and thermally decomposed on-demand, with the cyanuric acid residue retained as a non-volatile solid. This application is directly supported by the thermolysis purity evidence in Section 3, Evidence Item 2.

Low-Temperature III-V Semiconductor Nitridation

HC is uniquely suited as a solid nitrogen source for nitridation of GaAs and sapphire substrates at 200 °C, a temperature regime fully incompatible with ammonia-based nitridation (which requires 700–1200 °C) [2][3]. The GaN/Ga₂O₃ XPS peak ratio of 2.25 confirms effective nitride formation at this low temperature. This capability enables the integration of nitride buffer layers into temperature-sensitive device architectures, such as those with pre-existing metallization or low-k dielectrics. This application is directly supported by the nitridation temperature evidence in Section 3, Evidence Item 4.

In-Situ AlN Diffusion Barrier for Interconnects

As validated by US Patent 6,465,350, solid HC serves as a clean, solid-state precursor for generating AlN diffusion barriers (~100 Å) on aluminum interconnect sidewalls [4]. The process avoids the contaminant elements (sulfur, chlorine) that would be introduced by alternative solid hydrazine salts such as hydrazine sulfate or hydrazine hydrochloride. The conformal nature of the chemically grown AlN film provides superior step coverage compared to line-of-sight RF sputtering. This application is directly supported by the patent evidence in Section 3, Evidence Item 5.

Moisture-Sensitive Nitridation with DMSO-Synthesized HC

For nitridation processes where trace moisture degrades film quality (e.g., gate dielectric nitridation, metal nitride electrode formation), HC synthesized via the DMSO route delivers evolved N₂H₄ with only 0.7% water content — a 14-fold improvement over HC synthesized in aqueous medium (10% H₂O) [5]. Procuring DMSO-route HC, or specifying this synthesis method to custom synthesis providers, directly translates to higher-quality nitride films with reduced oxygen incorporation. This application is directly supported by the water content evidence in Section 3, Evidence Item 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrazine cyanurate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.